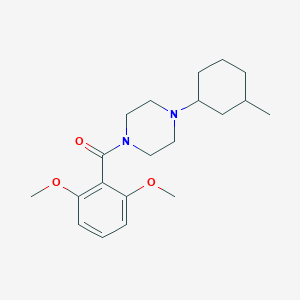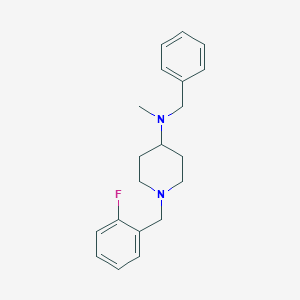![molecular formula C25H35N3O2 B247610 1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine, commonly known as EPPMP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 1999 and has since been studied for its potential applications in scientific research. In
Mécanisme D'action
The mechanism of action of EPPMP involves its interaction with various neurotransmitter systems in the brain. It binds to the dopamine D2 receptor and the serotonin 5-HT1A receptor, leading to increased levels of these neurotransmitters in the brain. EPPMP also inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.
Biochemical and Physiological Effects:
EPPMP has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness. It has also been found to improve cognitive function and memory. EPPMP has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
EPPMP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, making it a useful tool for studying these neurotransmitter systems. However, EPPMP also has some limitations for lab experiments. It has a short half-life, which means that its effects are short-lived. It also has a high binding affinity for other receptors, which can make it difficult to isolate its effects on specific neurotransmitter systems.
Orientations Futures
There are several future directions for the study of EPPMP. One direction is to explore its potential as a treatment for anxiety and depression. Another direction is to study its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, EPPMP could be used as a tool to study the role of dopamine and serotonin in various physiological and pathological conditions. Finally, the synthesis of EPPMP could be optimized to increase its yield and purity, making it more readily available for scientific research.
Méthodes De Synthèse
The synthesis method of EPPMP involves the reaction of 1-(4-ethoxybenzyl)piperidin-4-amine with 4-(2-methoxyphenyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using standard techniques. The yield of EPPMP varies depending on the reaction conditions and the quality of the starting materials.
Applications De Recherche Scientifique
EPPMP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to interact with various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. EPPMP has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor. It has also been found to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Propriétés
Nom du produit |
1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
|---|---|
Formule moléculaire |
C25H35N3O2 |
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
1-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C25H35N3O2/c1-3-30-23-10-8-21(9-11-23)20-26-14-12-22(13-15-26)27-16-18-28(19-17-27)24-6-4-5-7-25(24)29-2/h4-11,22H,3,12-20H2,1-2H3 |
Clé InChI |
YGNYOMUYELCKJX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC |
SMILES canonique |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(2-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247532.png)
![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247538.png)
![1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247540.png)
![4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247542.png)


![2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247546.png)
![1-Phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247548.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247549.png)
![4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol](/img/structure/B247550.png)